NITRIC ACID, TERBIUM(3+) SALT, HYDRATE

Description

General Overview of Lanthanide Nitrate (B79036) Hydrates in Inorganic Chemistry

Lanthanide nitrate hydrates, with the general formula Ln(NO₃)₃·nH₂O, are crystalline solids that play a significant role as starting materials in the synthesis of a wide array of lanthanide-containing materials. americanelements.comamericanelements.com A defining characteristic of these compounds is the decrease in the coordination number of the lanthanide ion as one moves across the series from lanthanum to lutetium, a consequence of the lanthanide contraction. researchgate.netnih.govacademie-sciences.fr

| Lanthanide (Ln) | Typical Hydrate (B1144303) Formula | Coordination Number of Ln³⁺ | Inner-Sphere Water Molecules | Structural Formula Example |

|---|---|---|---|---|

| La, Ce | Ln(NO₃)₃·6H₂O | 11 | 5 | [La(NO₃)₃(H₂O)₅]·H₂O |

| Pr - Dy | Ln(NO₃)₃·6H₂O | 10 | 4 | [Pr(NO₃)₃(H₂O)₄]·2H₂O |

| Tb | Tb(NO₃)₃·6H₂O | 10 | 4 | [Tb(NO₃)₃(H₂O)₄]·2H₂O |

| Lu | Lu(NO₃)₃·nH₂O (n=3, 4) | 9 | 3 | [Lu(NO₃)₃(H₂O)₃] |

Distinctive Chemical and Spectroscopic Properties of Terbium(III) Ions

The terbium(III) ion (Tb³⁺) is particularly renowned for its distinctive spectroscopic properties, most notably its brilliant green luminescence. wikipedia.org This emission arises from 4f-4f electronic transitions, which are Laporte-forbidden but gain intensity through mixing with higher energy states. nih.govbelmont.edu The characteristic green color is primarily due to the ⁵D₄ → ⁷F₅ transition, which is the most intense, though other transitions from the ⁵D₄ excited state to other ⁷Fⱼ levels (where J = 6, 4, 3, etc.) are also observed as less intense peaks in the emission spectrum. nih.govnih.gov

A key aspect of the luminescence of simple hydrated terbium nitrate is that the excitation energy is directly absorbed by the Tb³⁺ ion, as there is no efficient intramolecular energy transfer from the nitrate ligands to the metal center. nih.gov This is in contrast to many other terbium complexes where organic ligands act as "antenna" to absorb light and transfer the energy to the terbium ion. The luminescence of terbium(III) nitrate hydrate can be stimulated by ultraviolet radiation. wikipedia.org

| Property | Description | Value / Transition |

|---|---|---|

| Appearance | Colorless or white crystalline solid. aemree.com | - |

| Characteristic Emission Peaks (nm) | Sharp emission bands resulting from f-f transitions. nih.gov | ~489 nm (⁵D₄ → ⁷F₆) |

| ~544 nm (⁵D₄ → ⁷F₅) | ||

| ~585 nm (⁵D₄ → ⁷F₄) | ||

| ~620 nm (⁵D₄ → ⁷F₃) | ||

| Excitation | Direct excitation of the Tb³⁺ ion via UV radiation. wikipedia.org | - |

| Luminescence Color | Bright Green. wikipedia.org | - |

Significance of Hydration States in Terbium(III) Nitrate Salts

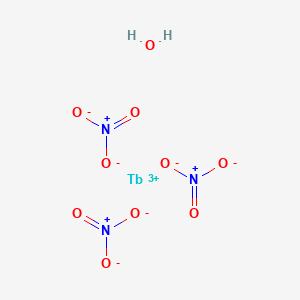

The hydration state of terbium(III) nitrate is of paramount importance as it directly influences the coordination environment of the Tb³⁺ ion and, consequently, the crystal structure of the compound. The most commonly encountered hydrate is the hexahydrate, Tb(NO₃)₃·6H₂O. wikipedia.org Structural studies have revealed that this compound crystallizes in the triclinic system with the formula [Tb(NO₃)₃(H₂O)₄]·2H₂O. wikipedia.org

This formulation indicates that four water molecules are directly bonded to the terbium ion, forming part of its primary coordination sphere, while the remaining two water molecules are incorporated into the crystal lattice as water of crystallization. wikipedia.org This arrangement results in a 10-coordinate terbium(III) center, with the three nitrate groups acting as bidentate ligands. The presence of both coordinated and lattice water molecules highlights the intricate role of hydration in stabilizing the crystal structure through a network of hydrogen bonds. The specific number of inner-sphere water molecules distinguishes it from other lanthanide nitrate hydrates and is a direct consequence of the size of the terbium ion. academie-sciences.fr

Properties

IUPAC Name |

terbium(3+);trinitrate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.H2O.Tb/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSPFWLYDUXJHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Tb+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N3O10Tb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94219-56-4 | |

| Record name | Terbiumtrinitrat Hydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Crystallization Science of Nitric Acid, Terbium 3+ Salt, Hydrate

Solution-Based Preparation Techniques for Terbium(III) Nitrate (B79036) Hydrates

The most prevalent and straightforward methods for preparing terbium(III) nitrate hydrates involve solution-based techniques. These methods typically utilize terbium precursors such as terbium metal, terbium oxides, or terbium hydroxide (B78521), which are reacted with nitric acid.

A common laboratory-scale synthesis involves the direct reaction of terbium metal with nitric acid. youtube.com However, due to the vigorous nature of this reaction, which can produce nitrogen dioxide gas and significant heat, a more controlled approach is often favored. youtube.com This involves the dissolution of terbium oxides in nitric acid. For instance, terbium(III) oxide (Tb₂O₃) or the mixed-valence terbium(III,IV) oxide (Tb₄O₇) can be dissolved in nitric acid. wikipedia.orgprepchem.com In the case of Tb₄O₇, which is a dark brown-black powder, the addition of hydrogen peroxide (H₂O₂) to the nitric acid solution is often necessary to ensure the complete conversion of terbium to its +3 oxidation state. researchgate.net The resulting terbium nitrate solution is then concentrated, typically by heating, to induce crystallization of the hydrated salt upon cooling. researchgate.net

Another solution-based route is the reaction of terbium(III) hydroxide (Tb(OH)₃) or terbium(III) carbonate (Tb₂(CO₃)₃) with nitric acid. ncelements.com These reactions are acid-base neutralizations that yield terbium nitrate and water, or water and carbon dioxide, respectively. Following the reaction, the hydrated salt can be crystallized from the aqueous solution.

| Starting Material | Reagents | Key Observations |

| Terbium Metal (Tb) | Nitric Acid (HNO₃) | Vigorous reaction, evolution of heat and nitrogen dioxide. youtube.com |

| Terbium(III) Oxide (Tb₂O₃) | Nitric Acid (HNO₃) | Direct dissolution to form terbium nitrate solution. wikipedia.orgprepchem.com |

| Terbium(III,IV) Oxide (Tb₄O₇) | Nitric Acid (HNO₃), Hydrogen Peroxide (H₂O₂) | H₂O₂ acts as a reducing agent to ensure all terbium is in the +3 state. researchgate.net |

| Terbium(III) Hydroxide (Tb(OH)₃) | Nitric Acid (HNO₃) | Neutralization reaction yielding terbium nitrate and water. ncelements.com |

| Terbium(III) Carbonate (Tb₂(CO₃)₃) | Nitric Acid (HNO₃) | Reaction produces terbium nitrate, water, and carbon dioxide. ncelements.com |

Hydrothermal and Solvothermal Synthesis of Terbium(III) Coordination Compounds

Hydrothermal and solvothermal methods are advanced solution-based techniques used to synthesize crystalline materials, including terbium(III) coordination compounds, from terbium(III) nitrate. These methods involve heating the reactants in a sealed vessel, known as an autoclave, at temperatures above the boiling point of the solvent. This process increases the pressure and enhances the solubility of the reactants, facilitating the formation of well-defined crystalline products.

In a typical hydrothermal synthesis, terbium(III) nitrate hexahydrate is dissolved in water along with an organic ligand. nih.gov The mixture is sealed in a vial and heated for a specific duration, followed by slow cooling to promote crystal growth. nih.gov For example, single crystals of terbium(III) coordination compounds have been successfully prepared by reacting terbium(III) nitrate hexahydrate with a hexacarboxylate ligand in an aqueous solution under hydrothermal conditions. nih.gov Similarly, polymeric terbium(III) complexes have been synthesized hydrothermally using dicarboxylate ligands. rsc.org The stoichiometry of the reactants and the presence of other chelating agents can significantly influence the dimensionality and topology of the resulting coordination polymer. rsc.org

Solvothermal synthesis is analogous to the hydrothermal method, but it utilizes a non-aqueous solvent. The choice of solvent can influence the resulting crystal structure and properties of the coordination compound. Both techniques offer excellent control over the crystallization process, enabling the synthesis of novel materials with specific structures and functionalities.

Controlled Crystallization for Specific Hydrate (B1144303) Forms (e.g., Hexahydrate, Pentahydrate)

The number of water molecules in the crystal lattice of terbium(III) nitrate hydrate can be controlled through careful manipulation of the crystallization conditions. The two most commonly encountered forms are the hexahydrate (Tb(NO₃)₃·6H₂O) and the pentahydrate (Tb(NO₃)₃·5H₂O). wikipedia.orgrsc.org

The hexahydrate is typically obtained by crystallization from an aqueous solution of terbium nitrate. wikipedia.org It crystallizes in the triclinic system. funcmater.comwikipedia.org The formation of the hexahydrate is favored for the lighter rare-earth nitrates, from lanthanum to dysprosium. rsc.org

The pentahydrate form can also be crystallized from aqueous solutions, and its formation is more common for the heavier rare-earth elements. rsc.org The specific hydrate that crystallizes depends on factors such as the concentration of the solution and the temperature. For instance, evaporation of a terbium nitrate solution over a desiccant like sulfuric acid can be used to control the hydration state. rsc.org In some cases, seeding the solution with crystals of a known hydrate, such as bismuth nitrate pentahydrate, can induce the crystallization of the desired form. rsc.org The controlled heating of the hexahydrate can also lead to the formation of lower hydrates.

| Hydrate Form | Typical Crystallization Conditions | Crystal System |

| Hexahydrate (Tb(NO₃)₃·6H₂O) | Crystallization from aqueous solution. wikipedia.org | Triclinic funcmater.comwikipedia.org |

| Pentahydrate (Tb(NO₃)₃·5H₂O) | Crystallization from concentrated aqueous solutions, sometimes with seeding. rsc.org | Not specified |

Purification and Recrystallization Strategies for High Purity Materials

Achieving high purity is crucial for many applications of terbium(III) nitrate, especially in the synthesis of phosphors and other advanced materials. Recrystallization is a standard technique used to purify the crude terbium(III) nitrate hydrate. This process involves dissolving the synthesized salt in a suitable solvent, often water or dilute nitric acid, and then allowing it to crystallize again. rsc.org The impurities, which have different solubilities, tend to remain in the mother liquor, resulting in a purer crystalline product.

For the separation of terbium from other rare-earth elements, which often occur together in nature, more advanced techniques are employed. wikipedia.org Fractional crystallization of double nitrates, such as Ln(NO₃)₃·2NH₄NO₃·4H₂O, was a historical method for separating rare earths. wikipedia.org However, modern commercial practice predominantly relies on solvent extraction. sci-hub.se In this process, an aqueous solution containing a mixture of rare-earth nitrates is brought into contact with an immiscible organic solvent containing a specific extractant, such as tri-n-butyl phosphate (B84403) (TBP) or di(2-ethylhexyl) phosphoric acid (D2EHPA). sci-hub.sercsi.science The different rare-earth ions exhibit varying affinities for the extractant, allowing for their separation. The strength of the complex formed generally increases as the ionic radius of the lanthanide decreases. wikipedia.org

Ion-exchange chromatography is another powerful technique for the purification of terbium. sci-hub.se In some procedures, after initial separation, further purification steps are necessary to remove any remaining nitrates and convert the terbium to a different salt, such as terbium chloride (TbCl₃), if required for subsequent applications. acs.org

Structural Elucidation and Solid State Characterization

Single Crystal X-ray Diffraction Analysis of Terbium(III) Nitrate (B79036) Hydrates

Single crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. For terbium(III) nitrate, the most commonly isolated and characterized hydrate (B1144303) is the hexahydrate. ncelements.com Analysis of single crystals of this compound reveals its detailed molecular formula and crystal system.

Studies have shown that terbium(III) nitrate hexahydrate crystallizes as colorless crystals in the triclinic system. wikipedia.orgfuncmater.com The structural formula determined from this analysis is more accurately represented as [Tb(NO₃)₃(H₂O)₄]·2H₂O. wikipedia.orgfuncmater.com This notation indicates that four water molecules are directly coordinated to the central terbium(III) ion, while the remaining two are lattice water molecules, held within the crystal structure by hydrogen bonds. wikipedia.orgresearchgate.net This detailed structural information, including precise bond lengths and angles, is foundational for understanding the compound's coordination environment and intermolecular interactions.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | Tb(NO₃)₃·6H₂O | sigmaaldrich.com |

| Structural Formula | [Tb(NO₃)₃(H₂O)₄]·2H₂O | wikipedia.orgfuncmater.com |

| Crystal System | Triclinic | wikipedia.orgfuncmater.com |

| Appearance | Colorless crystals | wikipedia.orgaemree.com |

Powder X-ray Diffraction (XRD) for Phase Identification and Crystallinity

Powder X-ray Diffraction (XRD) is a crucial technique for confirming the phase identity and assessing the crystallinity of a bulk sample of terbium(III) nitrate hydrate. The method involves irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern serves as a fingerprint for the crystalline phase.

For a synthesized batch of terbium(III) nitrate hydrate, the experimental XRD pattern is compared with standard patterns from reference databases, such as the JCPDS database, to confirm its identity. researchgate.net This analysis verifies that the correct hydrate has been formed and can detect the presence of any crystalline impurities or different phases. researchgate.net The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity; sharp, well-defined peaks indicate a highly crystalline material, whereas broad humps can suggest the presence of amorphous or very poorly crystalline material. researchgate.net The technique is also used to monitor solid-state transformations, for example, confirming the conversion of a precursor like terbium hydroxide (B78521) into terbium oxide upon calcination. researchgate.net

Investigation of Terbium(III) Coordination Environment and Geometry

The trivalent terbium ion (Tb³⁺), like other lanthanide ions, exhibits flexibility in its coordination number and geometry, which is highly dependent on the steric and electronic nature of the surrounding ligands. nih.gov In the solid state, the coordination environment of Tb³⁺ in its hydrated nitrate salt is determined by the interplay between the nitrate anions and water molecules.

Based on the structural formula [Tb(NO₃)₃(H₂O)₄]·2H₂O, the terbium(III) ion is directly coordinated by four oxygen atoms from the water molecules and by oxygen atoms from the three nitrate anions. wikipedia.orgfuncmater.com The nitrate ions typically act as bidentate ligands, where two of their oxygen atoms bind to the metal center. nih.gov This results in a total of ten oxygen atoms in the primary coordination sphere of the Tb³⁺ ion, leading to a coordination number of 10.

While a coordination number of 10 is characteristic for terbium(III) nitrate hexahydrate, other coordination environments are observed in different terbium nitrate complexes. For instance, complexes have been synthesized where the Tb³⁺ ion is eight-coordinate, adopting a distorted dodecahedral geometry, or nine-coordinate with a tricapped trigonal-prismatic arrangement. nih.govrsc.org This variability underscores the adaptable nature of the lanthanide ion's coordination sphere. rsc.org

| Coordination Number | Geometry | Complex Type | Reference |

|---|---|---|---|

| 10 | Not specified in results | [Tb(NO₃)₃(H₂O)₄]·2H₂O | wikipedia.orgfuncmater.com |

| 9 | Tricapped trigonal-prismatic | Tb(H₃LEt)₂(NO₃)(H₂O)₂ | rsc.org |

| 8 | Distorted dodecahedral | [Tb(C₂₈H₂₈N₄O₂)(NO₃)] | nih.gov |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of terbium(III) nitrate hydrate is not solely defined by the coordination around the individual metal ions but is consolidated into a stable three-dimensional lattice through a network of non-covalent interactions, primarily hydrogen bonds. researchgate.net These interactions involve the coordinated water molecules, the lattice water molecules, and the nitrate anions. researchgate.netrsc.org

Morphological Studies via Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

While diffraction techniques reveal the internal atomic structure, electron microscopy methods like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the external morphology and microstructure of the material. Terbium(III) nitrate hydrate typically appears as a white or pale green crystalline powder or solid. srlchem.com

SEM provides high-resolution images of the sample's surface, revealing the size, shape, and texture of the crystals or particles. It can show whether the material consists of well-defined single crystals, polycrystalline aggregates, or other morphologies. TEM, on the other hand, can provide information on the internal structure of the particles, such as the size of individual crystallites within a larger particle. For materials synthesized from terbium(III) nitrate precursors, such as terbium oxides, TEM and XRD are often used together to characterize the resulting phase and crystal structure. researchgate.net

Spectroscopic Investigations of Electronic Transitions and Luminescence

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of terbium(III) nitrate (B79036) hydrate (B1144303) is characterized by a series of sharp, low-intensity absorption bands in the UV and blue regions of the electromagnetic spectrum. These absorptions arise from parity-forbidden 4f-4f electronic transitions within the Tb³⁺ ion. The diffuse reflectance spectrum of terbium(III) nitrate hexahydrate shows characteristic absorption bands between 325 nm and 390 nm. researchgate.net More detailed, polarization-dependent absorption spectra have been recorded in the 310-500 nm and 1500-2700 nm spectral ranges. wikipedia.org

These f-f transitions, while forbidden by the Laporte rule, become partially allowed due to the mixing of electronic states by the crystal field environment, which removes the perfect centrosymmetry around the terbium ion. The absorption spectrum for Tb³⁺ doped into a phosphate (B84403) glass, for instance, reveals several peaks corresponding to transitions from the ⁷F₆ ground state to various excited states. americanelements.com The low energetic position of the excited 4f⁷5d¹ configuration in the Tb³⁺ ion also influences the transition intensities. wikipedia.org

| Transition (from ⁷F₆) | Wavelength Range (nm) | Reference |

| to ⁵D₄, ⁷F₀,₁ | ~488 | americanelements.com |

| to higher levels | 325 - 390 | researchgate.net |

| to various excited states | 310 - 500 | wikipedia.org |

Photoluminescence Emission Spectroscopy of Terbium(III) Ions

The most prominent feature of terbium(III) nitrate hydrate is its intense green luminescence upon excitation with ultraviolet light. sigmaaldrich.comchemicalbook.com The emission spectrum is dominated by a series of sharp, well-defined peaks resulting from electronic transitions from the excited ⁵D₄ level to the various ⁷Fₙ ground state manifolds (where J = 6, 5, 4, 3). researchgate.netmdpi.comrsc.org

The most intense emission occurs at approximately 545 nm, which is responsible for the characteristic green color. mdpi.com This peak is assigned to the ⁵D₄ → ⁷F₅ transition. researchgate.netchemicalbook.com This specific transition is considered a hypersensitive transition, meaning its intensity is highly sensitive to the local symmetry and chemical environment of the Tb³⁺ ion. Other significant transitions include the ⁵D₄ → ⁷F₆ (blue, ~490 nm), ⁵D₄ → ⁷F₄ (yellow-orange, ~585 nm), and ⁵D₄ → ⁷F₃ (orange-red, ~621 nm). americanelements.comresearchgate.net The high efficiency of these emissions indicates that there is effective energy transfer to the Tb³⁺ ion, and the characteristic narrow emission bands are a hallmark of lanthanide luminescence. nih.gov

| Transition | Approximate Wavelength (nm) | Observed Color | Reference(s) |

| ⁵D₄ → ⁷F₆ | 488 - 491 | Blue | americanelements.comresearchgate.net |

| ⁵D₄ → ⁷F₅ | 544 - 548 | Green | americanelements.comresearchgate.netchemicalbook.com |

| ⁵D₄ → ⁷F₄ | 584 - 586 | Yellow-Orange | americanelements.comresearchgate.net |

| ⁵D₄ → ⁷F₃ | 617 - 621 | Orange-Red | americanelements.comresearchgate.net |

The luminescence decay of the ⁵D₄ excited state of the terbium(III) ion in terbium(III) nitrate hydrate and related complexes typically follows a single-exponential decay profile. nih.govresearchgate.net This indicates the presence of a single dominant emitting species in a uniform environment. The lifetime (τ) of this excited state is relatively long, often in the millisecond (ms) range, which is characteristic of parity-forbidden f-f transitions. nih.gov

For a terbium nitrate complex, a luminescence lifetime of 1.106 ms (B15284909) has been reported. nih.gov In another study on Tb³⁺-doped crystals, a fluorescence lifetime for the ⁵D₄ level was found to be 1.7 ms. wikipedia.org The lifetime is sensitive to the presence of quenching species, particularly high-frequency oscillators like the O-H vibrations from coordinated water molecules. A detailed photophysical characterization of the [Tb(H₂O)₉]³⁺ aqua ion was performed to determine the radiative (kᵣ) and nonradiative (kₙᵣ) rate constants. nih.govberkeley.edu The observed lifetime (τₒₒₒ) is a function of these rates (τₒₒₒ = 1 / (kᵣ + kₙᵣ)). Comparing lifetimes in H₂O and D₂O is a common method to quantify the number of inner-sphere water molecules, as the lower frequency O-D oscillators are less effective at quenching the Tb³⁺ luminescence. researchgate.netnih.gov

| Host/Compound | Lifetime (τ) of ⁵D₄ State (ms) | Decay Profile | Reference |

| Terbium nitrate complex | 1.106 | Single-exponential | nih.gov |

| Tb³⁺:YAB crystal | 1.7 | - | wikipedia.org |

| Terbium(III) carboxylate in D₂O | 3.6 | Single-exponential | researchgate.net |

At higher concentrations of terbium(III) ions, the luminescence intensity can decrease due to a phenomenon known as concentration quenching. This process is primarily driven by non-radiative energy transfer between neighboring Tb³⁺ ions, a mechanism known as cross-relaxation.

Excitation spectroscopy is a powerful tool for probing the mechanisms by which the terbium(III) ion is sensitized. The excitation spectrum is obtained by monitoring the most intense emission peak (typically the ⁵D₄ → ⁷F₅ transition at ~545 nm) while scanning the excitation wavelength. The resulting spectrum reveals the wavelengths of light that are most efficiently absorbed and transferred to the emissive ⁵D₄ state of the Tb³⁺ ion.

In terbium(III) nitrate hydrate, the excitation spectrum typically shows sharp peaks corresponding to the direct f-f absorption bands of the Tb³⁺ ion. However, in many terbium complexes, the excitation spectrum is dominated by a broad, intense band corresponding to the absorption of an organic ligand, rather than the weak f-f transitions of the metal ion itself. nih.gov This indicates an efficient intramolecular energy transfer process, often called the "antenna effect," where the ligand absorbs energy and transfers it to the central Tb³⁺ ion, which then luminesces. nih.gov The absence of significant ligand fluorescence in the emission spectrum is a key indicator of complete and efficient energy transfer to the Tb³⁺ ion. In some systems, however, analysis may indicate the absence of this intramolecular energy transfer, meaning luminescence relies solely on direct excitation of the Tb³⁺ f-f transitions.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides crucial information about the molecular structure of terbium(III) nitrate hydrate, confirming the coordination of both nitrate ions and water molecules to the central terbium ion.

The presence of water of hydration is clearly identified by a strong, broad absorption band in the FTIR spectrum between approximately 3200 and 3550 cm⁻¹, which is characteristic of the O-H stretching vibrations of water molecules. A band around 1635 cm⁻¹ is attributed to the H-O-H scissoring (bending) vibration of water.

The coordination of the nitrate (NO₃⁻) groups to the metal center causes a change in their symmetry from D₃ₕ (for the free ion) to a lower symmetry (such as C₂ᵥ for bidentate coordination), which lifts the degeneracy of vibrational modes and makes them all IR and Raman active. In the FTIR spectrum of lanthanide nitrates, the splitting of the band around 1400 cm⁻¹ (into components near 1345 and 1460 cm⁻¹) and the appearance of bands around 1280 cm⁻¹ and 1044 cm⁻¹ are indicative of coordinated nitrate groups. The magnitude of the separation between the two highest frequency bands is often used to distinguish between monodentate and bidentate coordination of the nitrate ligand. Raman spectroscopy can also be used to identify different types of nitrate anions, such as free versus hydrogen-bonded nitrates, and to observe the stretching vibrations of water molecules.

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Method | Reference(s) |

| 3200 - 3550 | O-H stretching of H₂O | FTIR | |

| ~1635 | H-O-H bending of H₂O | FTIR | |

| ~1460 & ~1345 | Asymmetric stretching of coordinated NO₃⁻ | FTIR | |

| ~1280 | Symmetric stretching of coordinated NO₃⁻ | FTIR | |

| ~1044 | Symmetric stretching of coordinated NO₃⁻ | FTIR |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of Nitric Acid, Terbium(3+) Salt, Hydrate (Terbium(III) nitrate hydrate), XPS provides critical insights into the constitution of the compound and the oxidation states of its constituent elements: terbium (Tb), nitrogen (N), and oxygen (O).

Detailed Research Findings

The analysis of the XPS spectrum of terbium(III) nitrate hydrate allows for the identification and quantification of its elemental makeup. High-resolution scans of the core level spectra for each element reveal the specific chemical environment and oxidation states.

Terbium (Tb): The XPS spectrum for terbium typically focuses on the Tb 3d or Tb 4d regions. The Tb 3d spectrum exhibits a characteristic spin-orbit splitting into two main peaks: Tb 3d₅/₂ and Tb 3d₃/₂. For terbium in its +3 oxidation state (Tb³⁺), as expected in this compound, these peaks are found at specific binding energies. Research on various terbium compounds has shown that the Tb 3d₅/₂ peak appears around 1241.3 eV, while the Tb 3d₃/₂ peak is observed at approximately 1276 eV. The presence of these sharp, well-defined peaks at these energies confirms the trivalent state of terbium in the nitrate salt.

Nitrogen (N): The N 1s core level spectrum is used to identify the chemical state of nitrogen. In the case of a nitrate group (NO₃⁻), a single, distinct peak is anticipated. Studies on metal nitrates have consistently reported the N 1s binding energy for the nitrate ion to be in the range of 406.4 eV to 407.3 eV. researchgate.net This high binding energy is characteristic of nitrogen in its +5 oxidation state, which is the formal oxidation state of nitrogen in the nitrate anion. The observation of a peak in this region for terbium(III) nitrate hydrate confirms the presence of the nitrate groups.

Oxygen (O): The O 1s spectrum in hydrated metal nitrates is typically more complex than that of the other elements. It is expected to be composed of at least two overlapping peaks, corresponding to the different chemical environments of the oxygen atoms in the compound. The primary contributions to the O 1s spectrum are from the oxygen atoms in the nitrate anions (NO₃⁻) and the oxygen atoms in the water of hydration (H₂O).

Generally, the O 1s peak for oxygen in metal nitrates is found at a lower binding energy compared to the O 1s peak for water of hydration. For instance, in similar hydrated metal salts, the O 1s peak for the nitrate group can be found in the range of 531.5 eV to 532.5 eV. The O 1s peak associated with the water molecules of hydration typically appears at a higher binding energy, often around 533 eV. The deconvolution of the broad O 1s spectrum into these constituent peaks allows for the confirmation of the hydrated nature of the salt and the presence of the nitrate anions.

The relative areas of the Tb, N, and O peaks, after correction with appropriate sensitivity factors, can be used to determine the elemental ratios, further confirming the stoichiometry of the compound.

Data Table

The following table summarizes the characteristic XPS binding energies for the elements in this compound.

| Element | Core Level | Chemical Species | Approximate Binding Energy (eV) | Oxidation State |

| Terbium | Tb 3d₅/₂ | Tb³⁺ | ~1241.3 | +3 |

| Tb 3d₃/₂ | Tb³⁺ | ~1276.0 | +3 | |

| Nitrogen | N 1s | NO₃⁻ | 406.4 - 407.3 researchgate.net | +5 |

| Oxygen | O 1s | NO₃⁻ | 531.5 - 532.5 | -2 |

| O 1s | H₂O | ~533.0 | -2 |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations of Electronic Structure and Band Gaps

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. nih.govnih.gov For terbium(III) nitrate (B79036) hydrate (B1144303), DFT calculations are instrumental in describing the bonding between the terbium(III) ion, the nitrate ligands, and the water molecules of hydration. These calculations help in understanding the nature of the coordinate bonds, the charge distribution within the complex, and the involvement of the terbium f-orbitals.

A key property derived from DFT is the electronic band gap, which is the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM). This is crucial for understanding the material's optical and electronic properties. While specific band gap values for terbium(III) nitrate hydrate are not widely published, studies on related lanthanide compounds provide a framework for what to expect. For instance, DFT calculations on lanthanide niobates have been used to systematically study their electronic structures and interpret experimental absorption spectra. tandfonline.com Hybrid density functionals are often employed in these calculations to more accurately handle the localized and correlated 4f electrons characteristic of lanthanides. tandfonline.com In many insulating lanthanide compounds, the band gap is determined by charge transfer transitions, for example, from the oxygen 2p orbitals to the metal's d-orbitals. tandfonline.com

Table 1: Illustrative Band Gaps of Related Lanthanide Compounds Calculated via DFT

| Compound | Functional | Calculated Band Gap (eV) | Experimental Band Gap (eV) |

| LaNbO₄ | HSEsol | > 5.0 | 4.35 |

| YNbO₄ | HSEsol | > 5.0 | 4.55 |

| Ba₀.₅Sr₀.₅TiO₃ (amorphous) | B3LYP | 3.06 (indirect) | 3.25 |

| Ba₀.₅Sr₀.₅TiO₃ (crystalline) | B3LYP | 3.78 (indirect) | ~3.78 |

This table presents data from studies on similar material classes to illustrate the application and typical results of DFT band gap calculations. tandfonline.comrsc.org The accuracy of the calculated band gap is highly dependent on the chosen functional.

The electronic structure of terbium itself has also been a subject of theoretical studies, often using relativistic methods to account for the heavy element effects. acs.org These foundational studies on the elemental properties are crucial for building accurate models of its compounds.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of systems in the presence of a time-dependent potential, such as that of light. acs.orgresearchgate.net This makes it a powerful tool for calculating excited state properties and simulating optical transitions, which is particularly relevant for terbium(III) nitrate hydrate due to its strong luminescent character. researchgate.net

The bright green emission of terbium compounds arises from f-f electronic transitions within the Tb³⁺ ion, specifically the ⁵D₄ → ⁷Fⱼ transitions (where J = 6, 5, 4, 3). nih.gov TD-DFT can be used to model these excited states and predict the energies of these transitions. In a study on a terbium(III) nitrate complex with hexamethylphosphoramide, quantum-chemical modeling of the excited singlet and triplet levels was performed. nih.govvaia.com The calculations indicated that the luminescence is associated with the f-f transitions of the Tb³⁺ ion because a significant energy difference prevents efficient intramolecular energy transfer from the ligand's excited states to the terbium ion's resonance levels. nih.govvaia.com

TD-DFT calculations can provide detailed insights into the photophysical processes:

Absorption Spectra: Simulating the absorption of light and identifying the electronic transitions responsible for the absorption bands.

Emission Spectra: Predicting the energies of emitted photons as the molecule relaxes from an excited state, which corresponds to the observed luminescence.

Excited State Geometries: Determining how the molecular structure changes upon electronic excitation. strem.com

Luminescence Quantum Yields: By analyzing the energy profiles of both emissive and non-emissive (quenching) pathways, TD-DFT can help explain why some terbium complexes are highly luminescent while others are not. megalecture.com

For terbium(III) nitrate hydrate, the surrounding water and nitrate ligands create a specific crystal field around the Tb³⁺ ion, which influences the probabilities and energies of the f-f transitions. Experimental studies on terbium(III) nitrate hexahydrate have shown that it exhibits superluminescence when excited with specific laser wavelengths, a phenomenon that can be rationalized by considering the density of photon states and the efficiency of pumping the upper laser level. researchgate.net TD-DFT simulations can complement these experimental findings by modeling the energy levels and transition probabilities that lead to such behavior.

Table 2: Characteristic Luminescence Transitions of Tb³⁺ Ion

| Transition | Wavelength Range (nm) | Color |

| ⁵D₄ → ⁷F₆ | ~490 | Blue-Green |

| ⁵D₄ → ⁷F₅ | ~545 | Green (most intense) |

| ⁵D₄ → ⁷F₄ | ~585 | Yellow |

| ⁵D₄ → ⁷F₃ | ~620 | Orange-Red |

This table summarizes the main emission bands observed experimentally for the Tb³⁺ ion, which are the target of TD-DFT simulations. nih.govresearchgate.net

Molecular Dynamics Simulations for Hydration Dynamics and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing a dynamic picture of atomic and molecular interactions. For terbium(III) nitrate hydrate in an aqueous solution, MD simulations offer detailed insights into the hydration structure and dynamics around the Tb³⁺ ion. tandfonline.com

Classical MD simulations of lanthanide salts in water have been used to investigate the structure of the hydration shells. tandfonline.com These studies typically show that lanthanide ions are coordinated by a number of water molecules, with the coordination number often decreasing across the series from light to heavy lanthanides. For example, simulations have shown that Nd³⁺ (a light lanthanide) is coordinated by nine water molecules, while Dy³⁺ (a heavy lanthanide) is coordinated by eight. tandfonline.com Terbium, being in the middle of the series, is expected to have a coordination number of 8 or 9 in pure water. The structure of the hydrated ion is not static; there is a constant exchange of water molecules between the first and second hydration shells.

When nitrate ions are present, they compete with water molecules for positions in the first coordination sphere of the Tb³⁺ ion. MD simulations combined with experimental techniques have shown that nitrate anions have a stronger affinity for lanthanide ions compared to other anions like perchlorate. tandfonline.com The simulations can distinguish between different coordination modes of the nitrate ion (monodentate or bidentate) and can track their exchange dynamics. vaia.com

Key findings from MD simulations of lanthanide nitrate solutions include:

Coordination Numbers: Determination of the average number of water molecules and nitrate ions directly bonded to the Tb³⁺ ion. tandfonline.comvaia.com

Radial Distribution Functions (RDFs): These functions describe the probability of finding an atom (e.g., the oxygen of a water molecule) at a certain distance from the central ion, revealing the structure of the hydration shells. nih.gov

Ligand Exchange Dynamics: Calculation of the residence times of water molecules and nitrate ions in the first coordination shell, providing information on the lability of the complex. tandfonline.com

Ion Pairing: Investigating the formation of contact ion pairs (inner-sphere complexes) and solvent-separated ion pairs (outer-sphere complexes) between the Tb³⁺ and NO₃⁻ ions. tandfonline.com

For instance, ab initio MD simulations of lanthanide complexes have been used to study the coordination environment in various solvents. tandfonline.com In ionic liquids, it was found that nitrate anions are the primary coordinating species, with the number of coordinated nitrates and their binding mode (monodentate vs. bidentate) depending on the specific lanthanide ion. tandfonline.com In aqueous solutions, a dynamic equilibrium exists where water molecules in the inner coordination sphere are replaced by nitrate anions as the salt concentration increases. researchgate.net

Table 3: Typical Coordination Parameters for Lanthanide(III) Ions in Solution from MD Simulations

| Ion | System | Primary Coordinating Species | Typical Coordination Number | Average Ln-O (Water) Distance (Å) |

| Nd³⁺ | Aqueous | H₂O | 9 | ~2.50 |

| Dy³⁺ | Aqueous | H₂O | 8 | ~2.40 |

| La³⁺ | EAN/MeOH | NO₃⁻, MeOH | 10-12 (total O atoms) | ~2.55-2.65 (O from NO₃⁻) |

| Lu³⁺ | EAN | NO₃⁻ | 8-9 (total O atoms) | ~2.35-2.45 (O from NO₃⁻) |

This table provides illustrative data from MD studies on various lanthanide systems to show the type of information obtained. nih.govtandfonline.comtandfonline.com EAN = Ethylammonium Nitrate, MeOH = Methanol.

Computational Approaches for Crystal Structure Prediction and Stability

Predicting the crystal structure of a compound from its chemical formula alone is a major challenge in computational materials science, known as Crystal Structure Prediction (CSP). For a hydrated salt like terbium(III) nitrate hydrate, the complexity increases due to the flexibility of the nitrate anions and the orientational freedom of the water molecules, which leads to a vast number of possible crystal packing arrangements. acs.orgresearchgate.net

The general approach to CSP involves generating a large number of plausible crystal structures and then ranking them based on their thermodynamic stability, which is typically estimated by calculating the lattice energy. researchgate.netmegalecture.com

Methodologies for CSP of hydrated salts include:

Lattice Energy Minimization: This is the core of most CSP methods. Putative crystal structures are generated through methods like random searching or evolutionary algorithms, and their geometries are optimized to find the lowest lattice energy. researchgate.net The lattice energy represents the energy released when gaseous ions form a solid crystal lattice and is a good indicator of the strength of the ionic bonds. megalecture.com

Force Fields and Quantum Mechanical Methods: The accuracy of lattice energy calculations depends on the potential energy function used. While specialized force fields can be used for speed, final rankings often require more accurate quantum mechanical methods, such as DFT with periodic boundary conditions, to properly account for intermolecular interactions like hydrogen bonding. acs.org

Handling Hydration: The presence of water molecules is a significant challenge. The prediction must not only find the correct arrangement of the salt's ions but also the correct positions and orientations of the water molecules within the lattice. This includes predicting the stoichiometry of hydration (i.e., the number of water molecules per formula unit). researchgate.net Computational studies can help determine the relative stability of different hydrates (e.g., pentahydrate vs. hexahydrate).

Polymorphism Prediction: Many crystalline materials can exist in more than one crystal structure, a phenomenon known as polymorphism. CSP methods are vital for identifying potential polymorphs and assessing their relative stability. Studies on lanthanide coordination polymers have shown that different polymorphs can be synthesized and that their formation can be influenced by subtle changes in conditions. acs.org

For lanthanide nitrates, DFT modeling has been used to analyze the structures of [Ln(NO₃)₃(H₂O)ₙ] complexes. researchgate.net These studies reveal that multiple stable arrangements of nitrate and aqua ligands are possible, and the interplay of these configurations can be thought of as a "dynamic combinatorial library" that influences which crystal structure ultimately forms from solution. researchgate.net The known crystal structure of terbium(III) nitrate hexahydrate is triclinic, with a formula that can be written as [Tb(NO₃)₃(H₂O)₄]·2H₂O, indicating that four water molecules are directly coordinated to the terbium ion while two are lattice water molecules. wikipedia.org CSP methods would aim to predict this structure as one of the most thermodynamically stable forms.

Thermal Behavior and Decomposition Mechanisms

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Hydrate (B1144303) Decomposition

The thermal decomposition of terbium(III) nitrate (B79036) hexahydrate (Tb(NO₃)₃·6H₂O) has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques reveal a series of mass losses and thermal events corresponding to the sequential removal of water molecules and the subsequent decomposition of the nitrate salt.

The decomposition process for lanthanide nitrate hydrates typically involves several endothermic peaks in the DTA curve, corresponding to the energy absorbed during dehydration and the initial stages of nitrate decomposition. Exothermic peaks may be observed at higher temperatures, associated with the oxidation of decomposition products.

A study on lanthanum nitrate hexahydrate showed that after melting, a series of mass losses occur at different temperature ranges, indicating a complex decomposition process rather than a simple, single-step decomposition. americanelements.com A similar multi-step decomposition is anticipated for terbium(III) nitrate hydrate.

Table 1: Anticipated General Stages of Thermal Decomposition of Terbium(III) Nitrate Hydrate

| Stage | Process | Anticipated Temperature Range (°C) |

| I | Melting and initial dehydration | 50 - 100 |

| II | Further dehydration | 100 - 250 |

| III | Formation of terbium oxynitrate | 250 - 450 |

| IV | Decomposition to terbium oxide | > 450 |

Note: The temperature ranges are indicative and can be influenced by factors such as heating rate and atmosphere.

Identification and Characterization of Intermediate Thermal Decomposition Products

The thermal decomposition of terbium(III) nitrate hydrate proceeds through the formation of several intermediate products before yielding the final stable oxide. The primary intermediates are partially dehydrated hydrates, anhydrous terbium(III) nitrate, and terbium oxynitrates.

Upon heating, terbium(III) nitrate hydrate first loses its water molecules. Following dehydration, the anhydrous or partially hydrated salt decomposes to form terbium oxynitrate (TbONO₃). nih.gov Further heating leads to the decomposition of the oxynitrate.

Research on the thermal decomposition of analogous dysprosium(III) nitrate hexahydrate suggests a more complex pathway, which may also be applicable to terbium. This involves the initial condensation of the monomeric Dy(NO₃)₃·6H₂O into a cyclic hexamer. This cluster then gradually loses water and nitric acid, leading to the formation of intermediate oxynitrates such as Dy₆O₇(NO₃)₄·6H₂O and Dy₆O₈(NO₃)₂·5H₂O before finally decomposing to the oxide. researchgate.net It is plausible that terbium(III) nitrate hydrate follows a similar intricate decomposition mechanism involving polymeric or cluster intermediates.

Elucidation of Dehydration and Denitration Reaction Pathways

The thermal decomposition of terbium(III) nitrate hydrate involves distinct dehydration and denitration reaction pathways.

Dehydration: The initial stage of decomposition is the removal of water of hydration. This process can occur in multiple steps, with the number of water molecules lost at each stage being dependent on the temperature and heating rate. The dehydration process for hydrated metal nitrates can be complex and may not always lead to the formation of a stable anhydrous salt before the onset of nitrate decomposition.

Tb(NO₃)₃ → TbONO₃ + 2NO₂ + O₂

This terbium oxynitrate is then further decomposed at higher temperatures to yield the final terbium oxide product, which is typically Tb₄O₇.

Kinetic Analysis of Thermal Decomposition Processes

The kinetics of the thermal decomposition of terbium(III) nitrate hydrate can be analyzed using data obtained from thermogravimetric analysis (TGA) performed at different heating rates. While specific kinetic parameters for terbium(III) nitrate hydrate are not available in the reviewed literature, the general approach involves applying model-fitting or model-free isoconversional methods to the TGA data.

These methods allow for the determination of key kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) for each stage of the decomposition process. The activation energy provides insight into the energy barrier that must be overcome for the decomposition reaction to occur.

For example, a study on the thermal decomposition of a nitrate ester reported an average activation energy of 133.23 kJ/mol and a pre-exponential factor of 3.191 × 10⁷ s⁻¹. proquest.com It is expected that the kinetic parameters for the decomposition of terbium(III) nitrate hydrate would vary for the different stages of dehydration and denitration.

Catalytic Effects on the Thermal Decomposition of Terbium(III) Nitrate Hydrate

The influence of catalysts on the thermal decomposition of metal nitrates has been a subject of investigation. One study explored the catalytic effect of poly(vinylidene difluoride) (PVDF) on the thermal decomposition of various transition metal nitrate hydrates. The results indicated that while PVDF catalyzed the decomposition of metal (II) nitrate hydrates, there was little to no apparent catalytic effect on the decomposition of metal (III) nitrate hydrates. nih.govnih.gov

Given that terbium in this compound is in the +3 oxidation state, it can be inferred from this study that the thermal decomposition of terbium(III) nitrate hydrate is not significantly catalyzed by PVDF. The study suggests that the mechanism of catalysis is related to the charge of the metal ion and the formation of the final oxide product. nih.gov

Advanced Material Applications Excluding Biological/clinical

Phosphor Materials for Green Light Emission in Display and Lighting Technologies

Terbium nitrate (B79036) hydrate (B1144303) is a key ingredient in the manufacturing of phosphors responsible for producing green light. aemree.comncelements.com These materials are essential in various lighting and display technologies. The terbium(III) ion exhibits a characteristic sharp, brilliant green luminescence, making it indispensable for applications such as fluorescent lighting, cathode-ray tubes (CRTs), and older color television tubes. wikipedia.orgsamaterials.com

A significant application is in "trichromatic" lighting technology. samaterials.com This approach combines green-emitting phosphors derived from terbium with blue-emitting phosphors (typically using divalent europium) and red-emitting phosphors (using trivalent europium). samaterials.com This combination allows for the production of high-intensity white light with much greater energy efficiency compared to traditional incandescent lighting. samaterials.com Terbium nitrate serves as the water-soluble terbium source that is converted into the final phosphor material, often a complex oxide or oxysulfide host lattice doped with terbium. ncelements.comfishersci.fi

Active Components in Solid-State Lasers

The compound is a vital precursor for creating terbium-doped materials that function as the active gain medium in solid-state lasers. samaterials.comfishersci.fi Terbium's potential for stimulated emission, particularly in the green part of the spectrum, is an area of active research.

Recent studies have focused on using terbium nitrate as a starting material to synthesize metal-organic frameworks (MOFs) with laser capabilities. sigmaaldrich.com For example, terbium-thenoyltrifluoroacetone (TTA-Tb) MOF nanorods have been synthesized using terbium(III) nitrate pentahydrate. arxiv.org These nanorods exhibit strong green light emission and have properties that make them suitable for use as a solid-state green laser pumped by Gallium Nitride (GaN) LEDs. arxiv.org

| Parameter | Finding | Reference |

|---|---|---|

| Emission Peak (5D4→7F5 transition) | 541 nm (Green) | arxiv.org |

| Excitation Wavelength | 376 nm (GaN LED) | arxiv.org |

| Branching Ratio (Green Emission) | 61.3% | arxiv.org |

| CIE 1931 Chromaticity Coordinates | (0.30, 0.57) | arxiv.org |

| Green Color Purity | 67.9% | arxiv.org |

Development of Magnetic Materials and Magnetostrictive Devices

Terbium nitrate is used to develop specialized magnetic materials, including highly magnetostrictive alloys and magneto-optical materials for data storage. samaterials.comsamaterials.com The large magnetic moment of the terbium ion contributes to these unique properties.

One innovative area of research is the synthesis of single-ion magnets (SIMs) from terbium precursors. Researchers have prepared a polymeric terbium(III) squarate hydrate which not only luminesces but also exhibits frequency-dependent alternating-current (AC) magnetic susceptibility, a key indicator of SIM behavior. mdpi.com This material demonstrates how terbium ions, sourced from salts like terbium nitrate, can be incorporated into coordination polymers to create materials with both magnetic and optical functions. mdpi.com The effective energy barrier for magnetization reorientation in this material was determined to be 33 K, highlighting its potential in advanced magnetic devices. mdpi.com

Precursors for Catalytic Materials and Research on Catalytic Activity

As a high-purity source of terbium, the nitrate salt is an excellent precursor for synthesizing catalytic materials. americanelements.comamericanelements.comcgmaterial.com It is used to create catalysts for various chemical manufacturing processes and is particularly valuable in the field of photocatalysis. samaterials.comsigmaaldrich.com

A notable application is the preparation of terbium-doped titanium dioxide (TiO₂) nanoparticles. royalsocietypublishing.org In one study, terbium(III) nitrate hexahydrate was used as the terbium source in a sol-gel method to create Tb-doped TiO₂. royalsocietypublishing.org The resulting nanomaterial showed significantly enhanced photocatalytic activity compared to undoped and commercially available TiO₂. royalsocietypublishing.org

| Catalyst | Reaction Rate Constant (h⁻¹) | Performance Note | Reference |

|---|---|---|---|

| 1.0 wt% Tb-doped TiO₂ | 0.2314 | Highest photocatalytic performance | royalsocietypublishing.org |

| Commercial P25 TiO₂ | 0.0827 | ~3x lower activity than 1.0 wt% Tb-doped TiO₂ | royalsocietypublishing.org |

Luminescent Probes and Sensors for Chemical and Environmental Analysis

The strong and characteristic luminescence of terbium(III) makes its compounds, derived from terbium nitrate, ideal for use in chemical sensors and probes. cymitquimica.comscientificlabs.co.uk These sensors often operate on a "turn-off" (quenching) or "turn-on" (enhancement) mechanism upon binding with a target analyte.

Terbium-based materials have been developed for a wide range of sensing applications:

Metal Ion Detection : Terbium-organic frameworks (MOFs) have shown high sensitivity and selectivity in detecting ions like Fe³⁺ and Cr₂O₇²⁻ in aqueous solutions through luminescence quenching. rsc.org

Pesticide Monitoring : A luminescent terbium complex was designed to selectively detect the pesticide malathion (B1675926) in water samples, demonstrating its utility in environmental monitoring. mdpi.com

Biomarker Detection : Terbium(III) complexes have been studied as luminescent probes for detecting nicotinic acid, a biomarker for Mycobacterium tuberculosis, in various biological media. nih.gov

pH Sensing : The luminescence intensity of certain terbium-based MOFs is strongly correlated with pH, allowing them to function as sensors across a wide pH range (1 to 13). rsc.org

Recently, a novel sensor was developed that uses a specific protein, lanmodulin, to detect the terbium ion itself in complex environmental samples like acid mine waste, which could aid in the discovery and extraction of this valuable element. futurity.org

Integration into Photonic Crystals and Optoelectronic Devices

Terbium nitrate hydrate is being explored for its role in creating advanced optoelectronic devices and photonic materials. bohrium.commdpi.com Its integration into photonic crystals—nanostructures that can control the flow of light—is of particular interest.

Research has shown that when terbium nitrate hexahydrate is incorporated into the pores of an opal photonic crystal, its photoluminescent properties can be dramatically enhanced. researchgate.net Under specific resonance excitation with a pulsed laser (266 nm), the system exhibits superluminescence, which is a significant increase in the intensity of the green 545 nm emission band. researchgate.net This effect is attributed to an increase in the density of photon states near the photonic bandgap edge, which enhances the efficiency of the emission process. researchgate.net Such findings are crucial for developing miniaturized optical devices and low-threshold lasers. researchgate.net

Synthesis and Characterization of Terbium-Doped Nanomaterials (e.g., Hydroxyapatite (B223615), Core-Shell Structures)

Nitrate compounds are considered excellent precursors for the synthesis of nanomaterials due to their high solubility and ease of decomposition. americanelements.comamericanelements.com Terbium nitrate hydrate is frequently used as a dopant source to impart luminescence into various host nanomaterials.

A key example is the synthesis of terbium-doped hydroxyapatite (HAp) nanoparticles. sigmaaldrich.comnih.gov In these studies, terbium(III) nitrate is added during a coprecipitation process to incorporate Tb³⁺ ions into the HAp crystal lattice. nih.gov Characterization has shown that the introduction of terbium ions directly influences the morphology and crystal properties of the resulting nanomaterial. nih.gov Other host materials, such as zinc oxide (ZnO) and titanium dioxide (TiO₂), have also been successfully doped with terbium using the nitrate precursor to create luminescent or photocatalytic nanoparticles. royalsocietypublishing.orgbohrium.com

Applications in Chemical Separation and Extraction Technologies

Nitric acid, terbium(3+) salt, hydrate, is a compound that plays a role in the challenging field of rare earth element (REE) separation. Due to the chemical similarities among lanthanides, their separation requires sophisticated and repeated processes. Terbium nitrate hydrate serves as a key compound in aqueous solutions from which terbium can be separated and purified using various hydrometallurgical techniques.

Fractional Crystallization for Rare Earth Element Separation

Fractional crystallization is a historical method used for the separation of rare earth elements. sci-hub.se This technique leverages slight differences in the solubility of the salts of adjacent lanthanides, which arise from small variations in their ionic radii. scispace.com The process is generally laborious and has been largely superseded by more efficient methods like solvent extraction. wikipedia.org

Historically, the separation of rare earths was achieved by repeated crystallization. wikipedia.org One of the early techniques involved heating rare earth nitrates and then dissolving the resulting product in nitric acid to achieve separation. wikipedia.org For terbium, several fractional crystallization methods have been noted, such as the formation of basic nitrates by treating neutral nitrates with hot water, the fractional crystallization of bromates, and the crystallization of double sulfates with alkali sulfates. sci-hub.se

The process often involved the use of double salts, such as the double nitrates with ammonium (B1175870) nitrate, having the general formula Ln(NO₃)₃·2NH₄NO₃·4H₂O. scispace.com The separation was based on the solubility differences of these double salts. The rare earths were historically classified into the "cerium earths" and "yttrium earths" based on the solubility of their double sulfates; the sodium double sulfates of the cerium group are poorly soluble, while those of the yttrium group (which includes terbium) are very soluble. wikipedia.org In the crystallization of bromates, terbium tends to separate in the first fraction. sci-hub.se However, the method is often complicated by the tendency of rare earth nitrates to form syrups rather than distinct crystals.

Supported Liquid Membrane Methodologies for Terbium Extraction

Supported liquid membrane (SLM) technology is an advanced and efficient method for the separation and concentration of metal ions from aqueous solutions, including the extraction of terbium from nitrate solutions. researchgate.netyoutube.com This technique combines solvent extraction and membrane permeation into a single process, offering advantages such as low solvent inventory, low energy consumption, and high selectivity. youtube.comacs.org

In this methodology, a porous, hydrophobic solid support, such as a polyvinylidene fluoride (B91410) (PVDF) or polypropylene (B1209903) film, is impregnated with an organic liquid membrane. scispace.comresearchgate.netbibliomed.org This liquid membrane contains a carrier (extractant) that selectively binds to the target metal ion (in this case, Tb³⁺) on the feed side of the membrane. The metal-carrier complex then diffuses across the liquid-filled pores to the stripping side, where the metal ion is released into a receiving solution, often an acidic solution like HCl. utm.md The carrier is thus regenerated and diffuses back to continue the extraction cycle.

Research has demonstrated the effectiveness of various carrier systems for extracting terbium(III) from nitrate solutions. Synergistic mixtures of extractants are often employed to enhance performance. For instance, a mixture of di-(2-ethylhexyl) phosphoric acid (D2EHPA) and tri-n-octyl phosphine (B1218219) oxide (TOPO) has been used as a carrier. scispace.comresearchgate.net TOPO, a neutral donor, acts as an auxiliary ligand to the primary extractant D2EHPA. scispace.com Other systems have utilized mixtures of ionic liquids and traditional extractants. bibliomed.orgutm.md

Recent innovations include the development of impregnated mixed-matrix membranes (IMMM), which incorporate functionalized materials like metal-organic frameworks (MOFs) into the membrane structure to create highly selective chelation sites for enhanced separation. mdpi.com

Table 1: Performance of Various Supported Liquid Membrane Systems for Terbium(III) Extraction from Nitrate Solutions

| Membrane Support | Carrier System (Organic Liquid Membrane) | Feed Solution Details | Extraction Performance | Reference(s) |

|---|---|---|---|---|

| Polyvinylidene Fluoride (PVDF) | Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and Tri-n-octyl phosphine oxide (TOPO) in Diethyl ether | Aqueous Terbium(III) nitrate solution | 8.29 mg of Tb(III) extracted per gram of membrane | researchgate.net, scispace.com |

| Polyvinylidene Fluoride (PVDF) | CYPHOSIL 101 / CYPHOSIL 102 mixture | 10⁻³ M Tb³⁺ solution, optimal pH of 5.3 | 7.65 mg of Tb³⁺ retained per gram of extractant | utm.md |

| Polybenzimidazole (PBI) with UiO-66-COOH-DETA | Cytop®501 (Organophosphorus extractant) | Aqueous REE mixture, pH 4.5 | 113.2 mg of Tb³⁺ adsorbed per gram of membrane in 3 hours | mdpi.com |

Future Research Directions and Emerging Trends

Novel Synthesis Approaches for Tailored Morphologies and Compositions

The development of advanced materials with specific functionalities is intrinsically linked to the precise control over their morphology and composition during synthesis. For materials incorporating terbium(III) nitrate (B79036) hydrate (B1144303), researchers are actively exploring novel synthesis strategies to move beyond conventional methods and achieve tailored structures at the nanoscale. These approaches are critical for enhancing the performance of the final materials in various applications, from luminescent devices to catalysis.

One of the prominent research avenues is the use of solvothermal and hydrothermal methods . mdpi.com These techniques, which involve chemical reactions in sealed vessels using organic solvents or water at elevated temperatures and pressures, offer excellent control over the crystallization process. By carefully tuning parameters such as temperature, reaction time, solvent composition, and the presence of modulators, scientists can direct the self-assembly of terbium-based metal-organic frameworks (MOFs) and other coordination polymers. For instance, the use of different solvent systems, such as DMF/H2O mixtures, and the addition of modulators like sodium acetate (B1210297) have been shown to influence the final morphology, leading to the formation of structures ranging from micrometer-sized needle-like crystals to bean-shaped nanoparticles.

Another innovative approach is soft-templating using block copolymers . The evaporation-induced self-assembly (EISA) method, for example, utilizes block copolymers like Pluronic P123 as structure-directing agents. quantumzeitgeist.com In this process, metal nitrate precursors, including terbium(III) nitrate hydrate, are dissolved in a solvent with the block copolymer. As the solvent evaporates, the self-assembly of the copolymer templates the formation of mesoporous materials with highly ordered pore structures. quantumzeitgeist.com This method allows for the synthesis of high-surface-area materials with controlled porosity, which is highly desirable for applications in catalysis and sensing.

Furthermore, the ultrasound-assisted one-pot sequential synthesis presents a rapid and efficient route to novel nanostructures. rsc.org This sonochemical method utilizes the physical and chemical effects of acoustic cavitation to accelerate reaction rates and produce materials with unique morphologies and properties. The intense local heating and pressure generated by the collapse of cavitation bubbles can drive the formation of nanocrystals with narrow size distributions and high purity.

The ability to tailor the morphology and composition of terbium-based materials is crucial for their functional properties. The table below summarizes various synthesis methods and their impact on the resulting material characteristics.

| Synthesis Method | Precursors/Templates | Resulting Morphology | Key Advantages |

| Solvothermal/Hydrothermal | Terbium(III) nitrate hydrate, organic linkers (e.g., H3BTC), modulators (e.g., NaOAc) | Needle-like crystals, bean-shaped nanoparticles, rectangular plate-like crystallites | High crystallinity, control over size and shape |

| Evaporation-Induced Self-Assembly (EISA) | Terbium(III) nitrate hydrate, Pluronic P123 block copolymer | Mesoporous fluorite structures | High surface area, ordered porosity |

| Ultrasound-Assisted Synthesis | Terbium(III) nitrate hydrate and other precursors | Novel nanostructures | Rapid reaction rates, uniform particle size |

Design and Engineering of Multifunctional Materials Incorporating Terbium(III) Nitrate Hydrate

The unique electronic configuration of the terbium(III) ion, with its characteristic green luminescence and interesting magnetic properties, makes it a prime candidate for the design of multifunctional materials. Terbium(III) nitrate hydrate serves as a versatile precursor for incorporating these properties into a variety of host matrices, most notably metal-organic frameworks (MOFs).

Furthermore, the integration of terbium(III) nitrate hydrate into heterometallic systems opens up possibilities for creating materials with even more complex functionalities. ntu.edu.sg By doping a host MOF with a combination of different lanthanide ions, such as terbium and europium, it is possible to achieve ratiometric luminescent thermometers, where the ratio of the emission intensities of the two ions changes with temperature. This approach allows for highly sensitive and self-calibrating temperature sensing.

The table below provides examples of multifunctional materials synthesized using terbium(III) nitrate hydrate and highlights their key properties.

| Material System | Composition | Key Functionalities | Potential Applications |

| Terbium-based MOF | [Tb(btc)(H₂O)(dmf)] | Luminescence, Porosity | Gas storage, Sensing, Catalysis |

| Heterometallic MOF | Y³⁺/Tb³⁺/Eu³⁺ doped MOFs | Ratiometric Luminescence | Luminescent Thermometry |

| Lanthanide-based MOF | {[Ln₅L₆(OH)₃(DMF)₃]·5H₂O}n | Single-Molecule Magnetism, Photoluminescence | Magnetic materials, Light-emitting devices |

| Polymeric Terbium Squarate | [{Tb₂(C₄O₄)₃(H₂O)₈}n] | Luminescence, Single-Ion Magnetism | Luminescent Magnets |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the formation mechanisms of materials is fundamental to achieving precise control over their synthesis. Traditional post-synthesis characterization techniques provide a snapshot of the final product but offer limited insight into the dynamic processes of nucleation and growth. To address this, there is a growing trend towards the use of advanced in-situ spectroscopic techniques for real-time monitoring of reactions involving terbium(III) nitrate hydrate.

In-situ optical spectroscopy is emerging as a powerful tool for monitoring the plasma-assisted synthesis of lanthanide MOFs. rsc.org By integrating spectral monitoring directly into the synthesis setup, researchers can gain real-time insights into the reactive processes through scattering and luminescence data. This allows for a deeper understanding of the formation kinetics and the influence of plasma on the crystallization process.

For coordination polymer formation in solution, real-time fluorescence spectroscopy can be employed to monitor the reaction progress. acs.orgnih.gov In systems where the ligands or the resulting polymer are fluorescent, changes in the emission spectra can be directly correlated with the extent of the reaction. This is particularly relevant for the synthesis of luminescent materials, where the evolution of the characteristic terbium emission can be tracked to optimize reaction conditions for maximum quantum yield. For instance, ratiometric fluorescent sensors based on lanthanide coordination polymers have been developed where the fluorescence response is monitored in real-time upon interaction with an analyte. mdpi.comrsc.org

In-situ X-ray diffraction (XRD) provides invaluable information about the structural evolution of crystalline materials during their formation. acs.org By performing XRD measurements directly on the reacting mixture, it is possible to identify intermediate phases, track the growth of specific crystal facets, and understand phase transformations as they occur. This technique has been used to study the structural changes in lanthanide MOFs during heating and solvent removal, revealing complex transformations between different crystalline phases. acs.org

The data gathered from these in-situ techniques are crucial for developing more refined synthesis protocols and for validating theoretical models of crystal growth.

Application of Machine Learning and Artificial Intelligence in Terbium(III) Material Design

In the context of terbium(III)-based materials, ML algorithms can be trained on existing experimental and computational data to predict the properties of new, hypothetical compounds. acs.org For instance, a model could be developed to predict the luminescent quantum yield or the magnetic anisotropy of a terbium-containing MOF based on its chemical composition and structural features. acs.org This allows for the rapid screening of vast chemical spaces to identify promising candidates for synthesis, thereby accelerating the discovery of novel functional materials.

Furthermore, AI can be integrated with high-throughput computational screening and automated synthesis platforms to create a closed-loop system for autonomous materials discovery. anl.govresearchgate.net In such a system, an AI agent would propose new materials, which are then computationally evaluated and experimentally synthesized and characterized in an automated fashion. The results are then fed back to the AI to refine its models and guide the next round of discovery.

While the application of ML and AI specifically to terbium(III) material design is still in its early stages, the broader trends in materials informatics suggest a future where these computational tools will play a pivotal role in accelerating the pace of innovation in this field. ntu.edu.sgacs.org

Q & A

Q. What are the primary synthetic routes for preparing terbium nitrate hydrate, and what stoichiometric controls are critical for purity?

Terbium nitrate hydrate is typically synthesized by reacting terbium(III) oxide (Tb₂O₃) with concentrated nitric acid under controlled heating. The molar ratio of Tb₂O₃ to HNO₃ must be optimized (e.g., 1:6 molar ratio) to ensure complete dissolution and avoid residual acid. Post-reaction, crystallization is achieved by slow evaporation at 40–60°C. Impurities like nitrate byproducts can be minimized via recrystallization in dilute HNO₃ .

Q. Which analytical techniques are essential for confirming the hydration state and structural integrity of terbium nitrate hydrate?

- Thermogravimetric Analysis (TGA): Quantifies hydration water by measuring mass loss upon heating (e.g., ~89.3°C for pentahydrate decomposition) .

- X-ray Diffraction (XRD): Validates crystallinity and compares lattice parameters against reference data.

- FTIR Spectroscopy: Identifies nitrate (NO₃⁻) asymmetric stretching bands near 1380 cm⁻¹ and coordinated water O-H stretches .

Q. How does the solubility of terbium nitrate hydrate in polar solvents influence its applicability in aqueous-phase reactions?

Terbium nitrate hydrate is highly soluble in water and polar solvents (e.g., ethanol, acetone) due to ionic dissociation into Tb³⁺ and NO₃⁻. This property facilitates its use in solution-based syntheses, such as preparing luminescent coordination complexes. Solubility curves at varying temperatures should be constructed to optimize reagent concentrations .

Advanced Research Questions

Q. How can conflicting reports on hydration states (e.g., pentahydrate vs. hexahydrate) be resolved experimentally?

Discrepancies arise from differing synthetic conditions (humidity, temperature). Researchers should:

- Perform controlled TGA under inert atmospheres to isolate dehydration steps.

- Use Karl Fischer titration to quantify residual water in recrystallized samples.

- Compare XRD patterns with computational models (e.g., Rietveld refinement) to identify structural deviations .

Q. What methodological strategies enhance the luminescent efficiency of terbium nitrate hydrate-derived probes in bioimaging?

- Ligand Design: Chelating agents (e.g., polyaminocarboxylates) sensitize Tb³⁺ via antenna effects, improving quantum yields.

- Time-Resolved Fluorescence: Mitigates background noise by exploiting Tb³⁺’s long emission lifetimes (>1 ms).

- Energy Transfer Optimization: Pair with organic fluorophores (e.g., europium complexes) for multiplex detection .

Q. How do environmental factors (pH, light, humidity) affect the stability of terbium nitrate hydrate, and how can degradation be monitored?

- pH Stability: Conduct pH-dependent stability assays (e.g., 2–10 range) using UV-Vis spectroscopy to track nitrate-to-nitrite reduction.

- Photodegradation: Expose samples to UV/visible light and quantify Tb³⁺ leaching via ICP-MS.

- Hygroscopicity: Store samples in desiccators with silica gel; monitor mass changes gravimetrically .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.